7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ethyl 2-(2-hydroxyphenyl)acetate as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring . The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .
Scientific Research Applications
7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: A closely related compound with similar structural features and biological activities.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with potential therapeutic applications.
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid:
Uniqueness
7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, bioavailability, and interaction with molecular targets compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
7-ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-5,9H,2,6H2,1H3,(H,12,13) |
InChI Key |
XPZOXAZTCXSTGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(C2)C(=O)O |
Origin of Product |
United States |
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